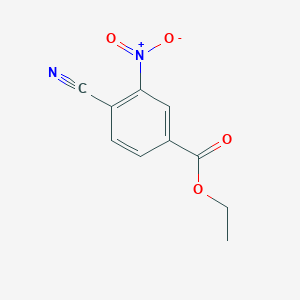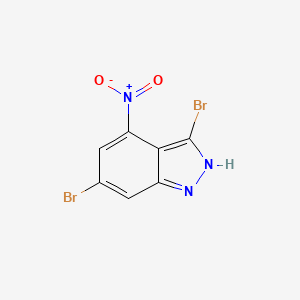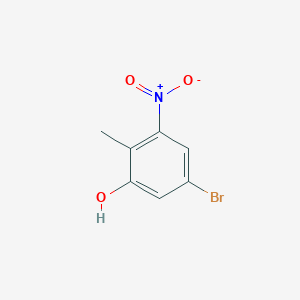
2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine
Übersicht
Beschreibung
The compound “2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine” is an organic molecule that contains a benzylamine group attached to a chlorophenoxy group. The presence of both chloro and fluoro substituents indicates that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of aromatic rings (from the benzyl and phenoxy groups), a nitrogen atom (from the amine group), and halogen atoms (from the chloro and fluoro groups) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the halogen atoms and the amine group. For example, it might undergo nucleophilic substitution reactions at the halogen sites or acid-base reactions at the amine site .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of halogen atoms might increase its density and boiling point compared to similar compounds without halogens .Wissenschaftliche Forschungsanwendungen
Radiolabeling for Mapping Enzymes : Radiolabeled analogues of compounds similar to 2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine have been synthesized for mapping enzymes like O(6)-alkylguanine-DNA alkyltransferase in vivo. This technique is crucial for understanding enzyme behavior and distribution in biological systems (Vaidyanathan et al., 2000).
Catalysts in Organic Reactions : Compounds with similar structures have been used as catalysts for bromination reactions in organic chemistry. These catalysts are significant for the synthesis of various organic compounds, showcasing the versatility of chlorophenoxy derivatives in synthetic chemistry (Goodman & Detty, 2004).
Metabolism Studies : The metabolism of halogenated methylanilines, which are structurally related to 2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine, has been studied in liver microsomes. Understanding the metabolic pathways of such compounds is essential for assessing their safety and potential effects on living organisms (Boeren et al., 1992).
Synthesis of Novel Heterocyclic Compounds : Novel heterocyclic compounds derived from structures similar to 2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine have been synthesized and investigated for their potential in inhibiting enzymes like lipase and α-glucosidase. This research contributes to the development of new pharmaceuticals and therapeutic agents (Bekircan et al., 2015).
Study of Drug Transporters : Derivatives of compounds structurally related to 2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine have been used to study drug transporters in cancer cell lines. This research is crucial for understanding how drugs are transported within cells and can impact the development of cancer treatments (Robins et al., 2010).
Dioxin Formation in Environmental Studies : Studies on the thermal degradation of chlorophenols, similar in structure to 2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine, have contributed to understanding the formation of dioxins. This research is vital for environmental protection and understanding the impact of industrial processes on air quality (Evans & Dellinger, 2005).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-(4-chlorophenoxy)-6-fluorophenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO/c1-17-9-12-13(16)3-2-4-14(12)18-11-7-5-10(15)6-8-11/h2-8,17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODUZKATGHNYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC=C1F)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30639943 | |
| Record name | 1-[2-(4-Chlorophenoxy)-6-fluorophenyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine | |
CAS RN |
902836-83-3 | |
| Record name | 2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(4-Chlorophenoxy)-6-fluorophenyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl[(3-nitrophenyl)methyl]amine hydrochloride](/img/structure/B1629364.png)
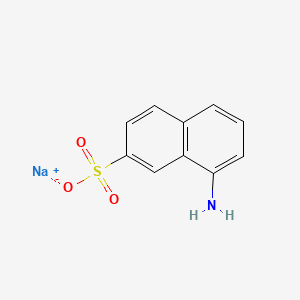
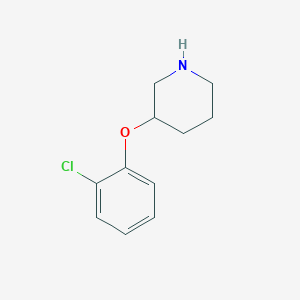

![1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine;oxalic acid](/img/structure/B1629369.png)
![3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B1629371.png)
![(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid](/img/structure/B1629373.png)
